molecular formula C10H8ClFO3 B1302648 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid CAS No. 845790-47-8

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Cat. No.: B1302648
CAS No.: 845790-47-8
M. Wt: 230.62 g/mol
InChI Key: TYZQVKLGTNMCBN-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene, which is subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride to yield the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 5-{[(4-Amino-3-chloro-5-fluorophenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butyric acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQVKLGTNMCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373958
Record name 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-47-8
Record name 3-Chloro-5-fluoro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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